molecular formula C9H6Cl4O2 B14547773 2-(2,3,5-Trichlorophenoxy)propanoyl chloride CAS No. 62047-39-6

2-(2,3,5-Trichlorophenoxy)propanoyl chloride

Cat. No.: B14547773
CAS No.: 62047-39-6
M. Wt: 287.9 g/mol
InChI Key: ZLEKIEPVSLUJKS-UHFFFAOYSA-N
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Description

2-(2,3,5-Trichlorophenoxy)propanoyl chloride is an organic compound with the molecular formula C₉H₆Cl₄O₂ It is a derivative of propanoyl chloride and contains a trichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trichlorophenoxy)propanoyl chloride typically involves the reaction of 2,3,5-trichlorophenol with propanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trichlorophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia or primary amines for amide formation, and alcohols for ester formation. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions under mild conditions.

Major Products Formed

    Amides: Formed when reacting with amines.

    Esters: Formed when reacting with alcohols.

    Carboxylic Acids: Formed during hydrolysis.

Scientific Research Applications

2-(2,3,5-Trichlorophenoxy)propanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trichlorophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of amides and esters. The molecular targets include nucleophilic sites on proteins and other biomolecules, which can result in modifications that affect their function .

Comparison with Similar Compounds

Similar Compounds

    Propanoyl Chloride: A simpler acyl chloride without the trichlorophenoxy group.

    2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A related compound used as an herbicide.

    2,3,6-Trichlorophenol: A similar phenolic compound with different substitution patterns.

Uniqueness

2-(2,3,5-Trichlorophenoxy)propanoyl chloride is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

62047-39-6

Molecular Formula

C9H6Cl4O2

Molecular Weight

287.9 g/mol

IUPAC Name

2-(2,3,5-trichlorophenoxy)propanoyl chloride

InChI

InChI=1S/C9H6Cl4O2/c1-4(9(13)14)15-7-3-5(10)2-6(11)8(7)12/h2-4H,1H3

InChI Key

ZLEKIEPVSLUJKS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)Cl)OC1=C(C(=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

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